molecular formula C23H28N4O2 B1391789 Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate CAS No. 1242268-05-8

Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate

Cat. No. B1391789
M. Wt: 392.5 g/mol
InChI Key: KDVRDLGJYQOKSA-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate is a compound with the CAS Number: 1242268-05-8 . It has a molecular weight of 392.5 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

The compound has a melting point of 166 - 168 . It is solid in its physical form .

Scientific Research Applications

  • Medicinal Chemistry

    • Piperazine derivatives are known for their broad therapeutic spectrum . They are used in the treatment of various conditions due to their antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties . They are also used in the treatment of HIV .
  • Pharmaceuticals

    • Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
  • Functional Materials

    • Piperazine-based compounds are used in the synthesis of functional materials . These could include materials with special physical or chemical properties that make them useful in various industrial applications.
  • Catalysis

    • Piperazine ring-based compounds have been successfully used in the field of catalysis . They can act as ligands, influencing the activity and selectivity of the catalyst.
  • Metal Organic Frameworks (MOFs)

    • Piperazine-based compounds are used in the construction of Metal Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
  • Antihistamines

    • Piperazine derivatives are used in the production of antihistamines . Antihistamines are drugs that treat allergic rhinitis and other allergies. They can give relief from nasal congestion, sneezing, or hives caused by pollen, dust mites, or animal allergy.
  • Antioxidants

    • Some piperazine derivatives have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
  • Carbon Capture and Storage

    • Piperazine is used in carbon capture and storage . It’s a technology that can capture up to 90% of the carbon dioxide (CO2) emissions produced from the use of fossil fuels in electricity generation and industrial processes, preventing the CO2 from being released into the atmosphere.
  • Chemical Synthesis

    • Piperazine is used as a raw material in the synthesis of various chemical compounds . It can act as a building block in the creation of more complex molecules.
  • Antimicrobial Agents

    • Piperazine derivatives have been found to possess antimicrobial properties . They can be used in the treatment of various bacterial and fungal infections.
  • Anticancer Agents

    • Some piperazine derivatives have shown potential as anticancer agents . They can inhibit the growth of cancer cells and have potential for use in cancer therapy.

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-23(2,3)29-22(28)27-14-12-26(13-15-27)21-11-7-10-20(19(21)16-24)25-17-18-8-5-4-6-9-18/h4-11,25H,12-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVRDLGJYQOKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2C#N)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130141
Record name 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate

CAS RN

1242268-05-8
Record name 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[2-cyano-3-[(phenylmethyl)amino]phenyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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